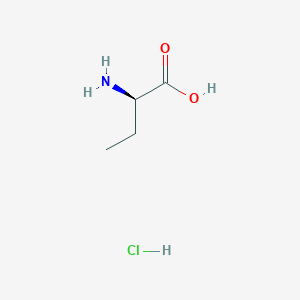
N,3-dihydroxyisonicotinamide
Descripción general
Descripción
N,3-dihydroxyisonicotinamide is a chemical compound with the molecular formula C6H6N2O3 . It is a derivative of isonicotinamide, which is itself a derivative of nicotinamide, a form of vitamin B3 .
Synthesis Analysis
The synthesis of this compound is not well-documented in the literature. More research is needed to understand the synthesis process of this compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. More research is needed to understand the chemical reactions this compound can undergo .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature. More research is needed to understand these properties .
Aplicaciones Científicas De Investigación
Electrophile-induced Dearomatizing Spirocyclization
N,3-dihydroxyisonicotinamide is a derivative of nicotinamide, a form of vitamin B3. It has applications in synthetic chemistry, such as in the electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides. This process leads to the formation of spirocyclic piperidines, which are related to biologically active molecules like MK-677 (Arnott et al., 2008).
Synthesis for Ultrafast NMR Hyperpolarization
The compound has been explored in the efficient synthesis of Nicotinamide-1-15N for ultrafast NMR hyperpolarization, a method significantly enhancing detection sensitivity. This advancement has potential applications in probing metabolic processes in vivo and in molecular imaging studies (Shchepin et al., 2016).
Sustainable Agriculture Applications
A study outlined the sustainable synthesis of organic salts using naturally occurring nicotinamide for developing environmentally friendly agrochemicals. These new ionic forms of vitamin B3 demonstrated strong herbicidal activity and offered a safer alternative to current plant protection agents (Stachowiak et al., 2022).
Mecanismo De Acción
Target of Action
N,3-Dihydroxyisonicotinamide is a derivative of niacin, also known as vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes, which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
This compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . The compound’s interaction with these targets leads to changes in the metabolic processes within the cell .
Biochemical Pathways
This compound affects several biochemical pathways. As a precursor to the nicotinamide coenzymes, it plays a role in the metabolism of cells . These coenzymes are involved in redox reactions, which are essential for the functioning of various metabolic pathways .
Pharmacokinetics
Niacin is known to be water-soluble and is absorbed in the gastrointestinal tract . It is distributed throughout the body, metabolized in the liver, and excreted through the kidneys
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a precursor to the nicotinamide coenzymes . By contributing to the pool of these coenzymes, this compound supports various metabolic processes within the cell . This includes redox reactions, which are crucial for energy production and other metabolic functions .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N,3-dihydroxypyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-5-3-7-2-1-4(5)6(10)8-11/h1-3,9,11H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVYHWBRULDYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)NO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669459 | |
| Record name | N,3-Dihydroxypyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89640-77-7 | |
| Record name | N,3-Dihydroxypyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00669459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B1453368.png)
![4-bromo-N-[2-(methylsulfanyl)ethyl]-1-(propan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B1453369.png)


